N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
Description
N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclobutylmethyl group, a methoxypyrimidinyl group, and a piperazinyl group attached to an acetamide backbone. Compounds of this nature are often investigated for their potential pharmacological properties, including their ability to interact with various biological targets.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-23-15-5-6-17-16(19-15)21-9-7-20(8-10-21)12-14(22)18-11-13-3-2-4-13/h5-6,13H,2-4,7-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAWJJJAEOLZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)NCC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. A common synthetic route might include:
Preparation of the cyclobutylmethyl intermediate: This can be achieved through the alkylation of cyclobutane with an appropriate alkylating agent.
Synthesis of the 4-(4-methoxypyrimidin-2-yl)piperazine intermediate: This involves the reaction of 4-methoxypyrimidine with piperazine under suitable conditions.
Coupling of intermediates: The final step involves the coupling of the cyclobutylmethyl intermediate with the 4-(4-methoxypyrimidin-2-yl)piperazine intermediate in the presence of an acylating agent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
- N-(cyclopentylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
- N-(cyclohexylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(cyclobutylmethyl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]acetamide: is unique due to the presence of the cyclobutylmethyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
